

Sophoraflavanone G: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sophoraflavanone H

Cat. No.: B12308972

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Sophoraflavanone G (SFG), a prenylated flavonoid isolated from the roots of *Sophora flavescens*, has garnered significant scientific interest for its diverse pharmacological activities. [1][2] Extensive research, spanning both laboratory cell cultures (in vitro) and animal models (in vivo), has demonstrated its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. This guide provides a comprehensive comparison of the in vitro and in vivo findings for Sophoraflavanone G, supported by experimental data and detailed methodologies, to aid in its evaluation for future therapeutic development.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from various studies, offering a direct comparison of Sophoraflavanone G's efficacy in different experimental settings.

Table 1: In Vitro Anti-Cancer Activity of Sophoraflavanone G

Cell Line	Cancer Type	Assay	Key Findings	Reference
HL-60	Human Myeloid Leukemia	MTT Assay	IC50: 20 μ M at 48 hours	[3]
MDA-MB-231	Triple-Negative Breast Cancer	MTT Assay	Dose-dependent decrease in cell viability	[4]

Table 2: In Vitro Antimicrobial Activity of Sophoraflavanone G

Microorganism	Type	Assay	Key Findings	Reference
Riemerella anatipestifer	Gram-negative bacteria	Broth microdilution	MIC: 2 µg/mL; MBC: 4 µg/mL	[5]
Mutans streptococci (16 strains)	Gram-positive bacteria	Broth microdilution	MBC: 0.5-4 µg/mL	[6]
Listeria monocytogenes	Gram-positive bacteria	Not specified	MIC: 0.98 µg/mL	[7]
Pseudomonas aeruginosa	Gram-negative bacteria	Not specified	MIC > 1000 µg/mL	[7]

Table 3: In Vivo Anti-Inflammatory Activity of Sophoraflavanone G

Animal Model	Condition	Administration	Key Findings	Reference
Mice	Croton oil-induced ear edema	Topical (10-250 µg/ear)	Dose-dependent reduction in edema	[8]
Rats	Carrageenan-induced paw edema	Oral (2-250 mg/kg)	Dose-dependent reduction in paw volume	[8]
Mice (Asthma model)	Allergic airway inflammation	Intraperitoneal injection	Reduced airway hyper-responsiveness and eosinophil infiltration	[9][10]

Table 4: In Vivo Antibacterial Activity of Sophoraflavanone G

Animal Model	Infection	Administration	Key Findings	Reference
Ducklings	Riemerella anatipestifer peritonitis	Intramuscular (5 and 10 mg/kg)	Significant reduction in bacterial load in brain, liver, lungs, and kidneys.[5] At 10 mg/kg, a >3.3-log ₁₀ CFU/g reduction in kidney bacterial load was observed.[5]	[5]

Experimental Protocols

This section details the methodologies employed in the cited studies to obtain the presented data.

In Vitro Methodologies

- **Cell Viability (MTT) Assay:** Human cancer cell lines (e.g., HL-60, MDA-MB-231) are seeded in 96-well plates and treated with varying concentrations of Sophoraflavanone G for specified durations (e.g., 48 hours).[3] Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals, which are then dissolved in a solvent. The absorbance is measured using a microplate reader to determine cell viability, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[3]
- **Antimicrobial Susceptibility Testing (Broth Microdilution):** The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are determined using the broth microdilution method.[5][6] Serial dilutions of Sophoraflavanone G are prepared in a liquid growth medium in 96-well plates. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of Sophoraflavanone G that visibly inhibits microbial growth.[5] To determine the MBC, aliquots from the wells showing no growth are sub-

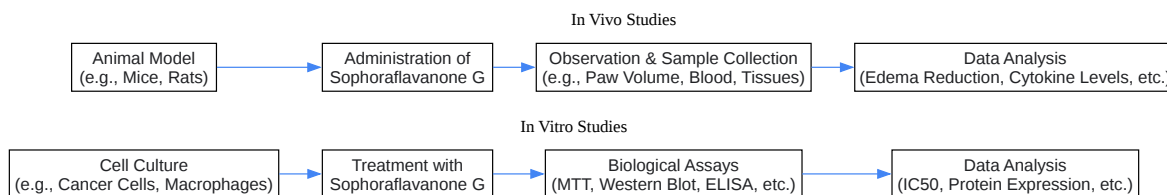
cultured on agar plates. The MBC is the lowest concentration that prevents any microbial growth on the subculture.[5][6]

In Vivo Methodologies

- **Carrageenan-Induced Paw Edema in Rats:** Acute inflammation is induced by injecting a solution of carrageenan into the sub-plantar region of the rat's hind paw.[8]
Sophoraflavanone G is administered orally at various doses (e.g., 2-250 mg/kg) prior to the carrageenan injection.[8] The volume of the paw is measured at different time points after the injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[8]
- **Murine Model of Allergic Airway Inflammation:** A murine model of asthma is established by sensitizing mice with ovalbumin (OVA).[9][10] Following sensitization, the mice are challenged with OVA aerosol to induce an allergic airway response. Sophoraflavanone G is administered to the test group of mice, typically via intraperitoneal injection, before the OVA challenge.[9] Airway hyper-responsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), and lung histology are assessed to evaluate the anti-inflammatory effects of the compound.[9][10]
- **Duckling Peritonitis Model:** A model of peritonitis is induced in ducklings by intraperitoneal injection of a bacterial suspension of *Riemerella anatipestifer*. [5] Sophoraflavanone G is administered intramuscularly at different doses (e.g., 5 and 10 mg/kg) post-infection.[5] After a specified period, the animals are euthanized, and various organs (brain, liver, lungs, kidneys) are collected to determine the bacterial load by counting colony-forming units (CFU) on agar plates.[5]

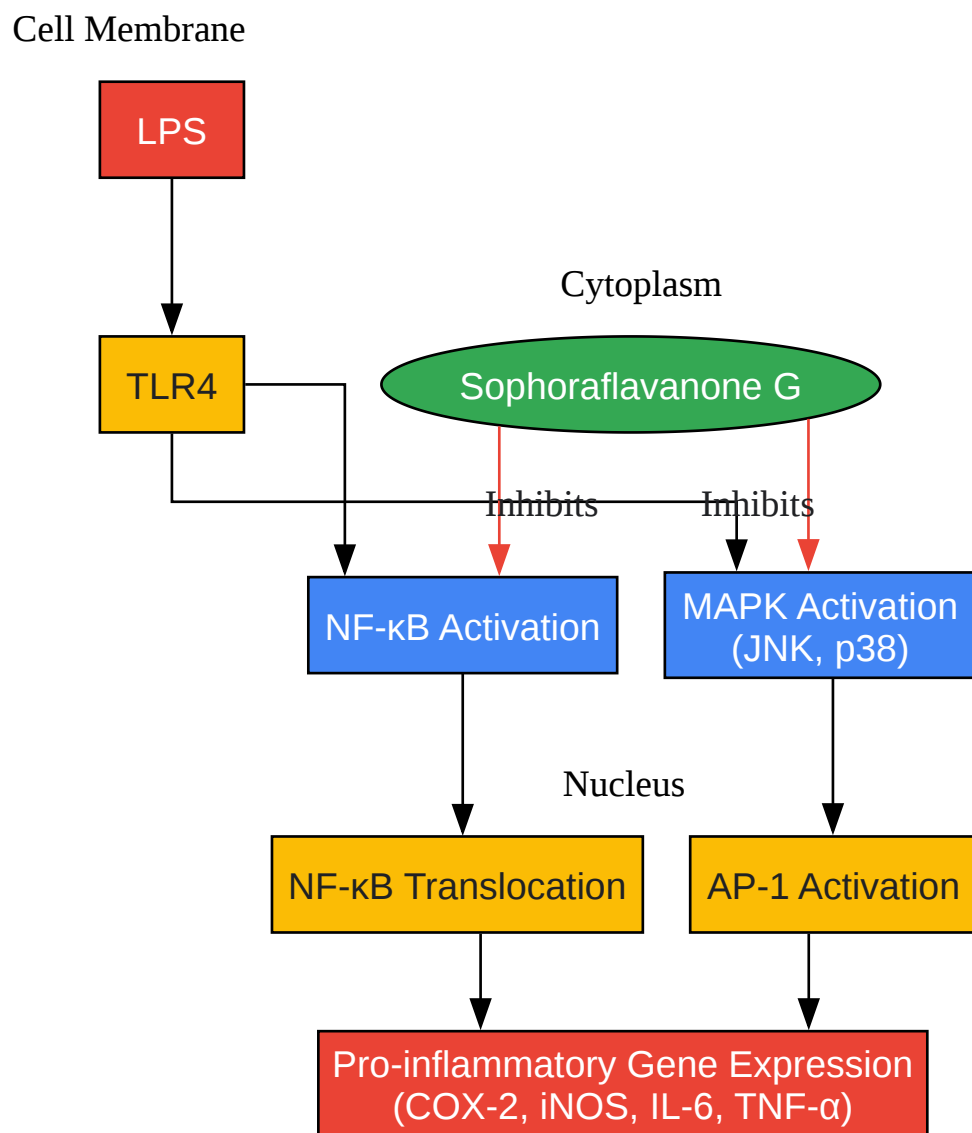
Mandatory Visualizations

The following diagrams illustrate the key signaling pathways affected by Sophoraflavanone G and a general experimental workflow.



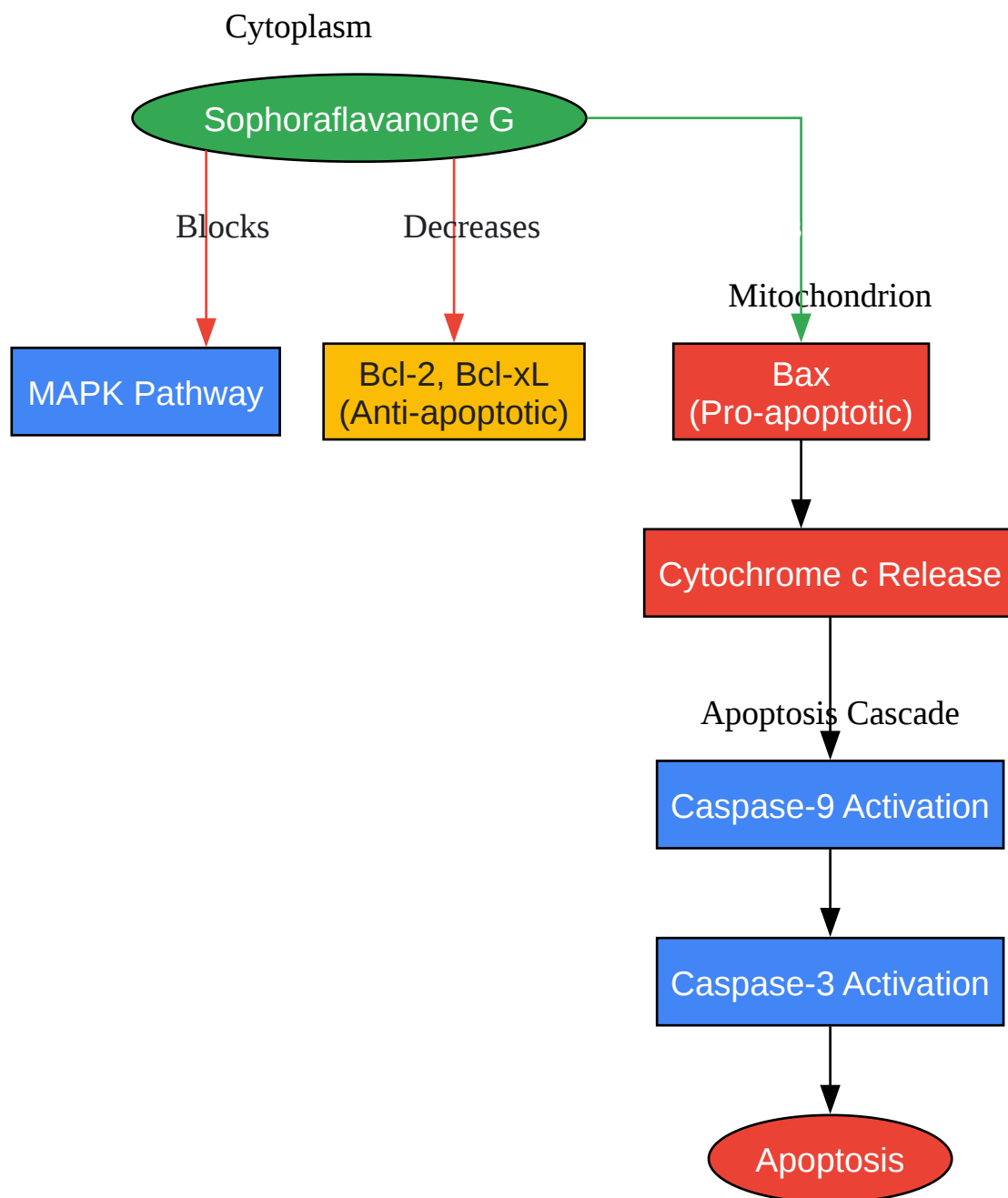
[Click to download full resolution via product page](#)

General Experimental Workflow for Sophoraflavanone G Research.



[Click to download full resolution via product page](#)

Anti-inflammatory Signaling Pathway of Sophoraflavanone G.



[Click to download full resolution via product page](#)

Anti-cancer Signaling Pathway of Sophoraflavanone G.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sophoraflavanone G - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Anti-Tumor Activities of Bioactive Phytochemicals in *Sophora flavescens* for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sophoraflavanone G Ameliorates *Riemerella anatipestifer* infection in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial effect of sophoraflavanone G isolated from *Sophora flavescens* against mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of sophoraflavanone G, a prenylated flavonoid from *Sophora flavescens*, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sophoraflavanone G from *Sophora flavescens* Ameliorates Allergic Airway Inflammation by Suppressing Th2 Response and Oxidative Stress in a Murine Asthma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sophoraflavanone G: A Comparative Analysis of In Vitro and In Vivo Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12308972#comparing-in-vitro-and-in-vivo-results-for-sophoraflavanone-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com